4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Description
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylfuran-3-carbonyl group attached to the amino substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol. The compound’s structure combines aromatic carboxylic acid functionality with a heterocyclic furan moiety, which may influence its physicochemical properties (e.g., solubility, acidity) and biological activity.
Properties
IUPAC Name |
4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(9(2)19-8)13(16)15-11-5-3-10(4-6-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOLKYSVODBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran-3-carbonyl chloride with 4-aminobenzoic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides or thiol derivatives.
Scientific Research Applications
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The furan ring and benzoic acid moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Positional Isomer: 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid
Key Differences :
- Substituent Position : The ortho isomer (2-position) vs. the para isomer (4-position) on the benzoic acid ring.
- Physicochemical Effects : The para substitution likely enhances steric accessibility for intermolecular interactions compared to the ortho isomer, where proximity to the carboxylic acid group may hinder reactivity .
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | 4- (para) | C₁₄H₁₃NO₄ | 259.26 | Not specified |
| 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | 2- (ortho) | C₁₄H₁₃NO₄ | 259.26 | 357420-38-3 |
ρ-Amino-benzoic Acid (PABA)
Key Differences :
- Structure: PABA (C₇H₇NO₂) lacks the furan ring and dimethyl substituents, featuring only an amino group at the para position.
- Biological Relevance : PABA is a vitamin B precursor and cofactor in bacterial folate synthesis . The furan-containing analog may exhibit altered bioavailability or antimicrobial activity due to steric and electronic effects from the dimethylfuran group.
- Applications : PABA is used in sunscreens and bacterial culture media, while the target compound’s furan moiety could expand its utility in drug design or materials science .
Complex Azo-Benzoic Acid Derivatives
Example: 5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2-[(3-fosfonofenil)azo]benzoic acid (CAS: 163879-69-4) . Key Differences:
- Functional Groups : Incorporates sulfonate, azo, and phosphonate groups, which enhance water solubility and metal-binding capacity compared to the dimethylfuran-substituted target compound.
- Applications : Such derivatives are often used as dyes or chelating agents, whereas the target compound’s furan group may prioritize lipophilicity for membrane penetration in biological systems.
Chlorinated Benzoic Acid Derivatives
Example: 5-[(5-chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid (CAS: 765925-15-3) . Key Differences:
- Bioactivity : Chlorine atoms are common in agrochemicals and pharmaceuticals for enhancing target affinity, suggesting divergent applications from the furan-containing analog .
Research Findings and Implications
- Positional Isomerism : Para-substituted benzoic acids generally exhibit higher solubility in polar solvents than ortho isomers due to reduced steric hindrance .
- Biological Activity: The dimethylfuran group may confer antimicrobial properties, as furan derivatives are known to disrupt bacterial membranes. This contrasts with PABA’s role as a bacterial nutrient .
- Synthetic Utility : The compound’s hybrid structure makes it a candidate for developing enzyme inhibitors or fluorescent probes, leveraging the furan ring’s π-conjugation.
Biological Activity
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various research domains.
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carbonyl chloride with 4-aminobenzoic acid. The process can be optimized through various synthetic routes, including the use of continuous flow reactors for industrial applications to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its structure allows it to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes, influencing their activity. The furan ring and benzoic acid moiety are critical for these interactions, which can lead to various biological effects.
Antitumor Activity
Preliminary studies suggest that compounds with furan and benzoic acid structures may possess antitumor properties. The presence of specific substituents can significantly influence the cytotoxicity against cancer cell lines. For example, structural activity relationship (SAR) analyses have demonstrated that certain modifications enhance the anticancer activity of similar compounds .
Research Findings and Case Studies
A case study involving a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the furan moiety in enhancing the compound's interaction with cellular targets, leading to apoptosis in cancer cells . Furthermore, proteomics research has utilized this compound to study protein interactions, providing insights into its potential therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid?
- Methodological Answer : The compound can be synthesized via amide coupling between 2,5-dimethylfuran-3-carboxylic acid and 4-aminobenzoic acid. Activation of the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen is critical. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm yield through LC-MS or H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and H NMR. Stability studies should include accelerated degradation tests (40°C/75% RH for 3 months) with periodic analysis. Evidence from similar benzoic acid derivatives suggests sensitivity to light; thus, storage in amber vials at –20°C is advised .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and carboxylic acid O-H stretch (~2500–3300 cm).
- NMR : H NMR should resolve furan methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.5–8.3 ppm). C NMR detects the carbonyl carbons (amide: ~168 ppm; carboxylic acid: ~172 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., CHNO requires [M+H] at 260.0923) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL-2018 refines the structure. Key parameters include:
- Crystal System : Monoclinic (common for benzoic acid derivatives).
- Dihedral Angles : Between furan and benzene rings (e.g., 15–30°), influencing π-π stacking.
- Hydrogen Bonding : Carboxylic acid dimers (O-H···O ~2.6 Å) stabilize the lattice. Challenges include crystal twinning; data collection at 100 K with Mo-Kα radiation improves resolution .
Q. What computational strategies predict the compound’s solubility and reactivity in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Calculate logP (e.g., ~2.1) using software like Schrödinger’s QikProp.
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon in amide).
- Solubility Prediction : COSMO-RS models correlate with experimental solubility in DMSO or PBS .
Q. How do substituent modifications (e.g., halogenation) impact bioactivity?
- Methodological Answer : Compare with analogs like 3,5-dichloro-4-hydroxybenzoic acid or 3,5-difluoro derivatives :
- Synthetic Approach : Introduce halogens via electrophilic substitution (e.g., Cl/FeCl).
- Bioassay Design : Test antimicrobial activity (MIC assays against S. aureus) or enzyme inhibition (e.g., COX-2 IC). Halogenation typically enhances lipophilicity and target binding .
Q. What strategies resolve contradictory data in solubility or spectroscopic profiles?
- Methodological Answer :
- Solubility Discrepancies : Re-evaluate solvent polarity (e.g., DMSO vs. ethanol) using UV-Vis spectroscopy (λ ~270 nm).
- NMR Anomalies : Use deuterated solvents (DMSO-d) and 2D techniques (COSY, HSQC) to assign overlapping signals. Contradictions in literature (e.g., conflicting melting points) may arise from polymorphic forms; DSC analysis clarifies phase transitions .
Q. How is the compound’s stability under physiological conditions assessed for drug delivery applications?
- Methodological Answer :
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC.
- Plasma Stability : Incubate with human plasma (37°C, 24 hr); precipitate proteins with acetonitrile and analyze supernatant. Carboxylic acid derivatives often show pH-dependent stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
